1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid
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Overview
Description
The compound “1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid” is a complex organic molecule. It contains an indolizine core, which is a bicyclic structure composed of a pyridine ring fused with a pyrrolidine ring. The molecule also contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group .
Scientific Research Applications
Synthesis of Functionalized Amino Acid Derivatives
1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid and its derivatives have been synthesized and evaluated for potential applications in anticancer drug design. These compounds have shown interesting cytotoxicity in ovarian and oral cancers, suggesting their potential in anticancer agent development (Kumar et al., 2009).
Reactions with Enamines
This compound has been involved in divergent and solvent-dependent reactions with enamines. The studies on these reactions have led to the synthesis of different compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. These findings are significant for understanding the mechanisms of such reactions and potential applications in organic synthesis (Rossi et al., 2007).
Applications in Medicinal Organometallic Chemistry
Research into the synthesis of organometallic compounds, including those derived from this compound, has been conducted. These studies are crucial for developing more complex structures in medicinal organometallic chemistry (Patra et al., 2012).
Synthesis and Antimicrobial Activity of Thiadiazole Derivatives
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed strong activities against various tested microorganisms, highlighting their potential in developing new antimicrobial agents (Pund et al., 2020).
Development of Heterocyclic Ketones
This compound has been used in the synthesis of quinoline-4-carboxylic acids fused with heterocycles, leading to the development of various heterocyclic ketones. These findings are essential for exploring new chemical entities in organic and medicinal chemistry (Moskalenko et al., 2011).
Reactivity Studies
The reactivity of compounds derived from this compound has been studied, providing insights into their potential applications in synthesizing biologically active compounds (Mironovich & Shcherbinin, 2014).
Synthesis of Dipeptide Analogues
Research has been conducted on the synthesis of dipeptide analogues using derivatives of this compound. This research is pivotal in peptide chemistry and could lead to novel applications in drug development and biochemistry (Schutkowski et al., 2009).
Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it’s intended for use in pharmaceuticals, further studies would be needed to determine its pharmacological activity, toxicity, and metabolic stability. If it’s intended for use in materials science, studies might focus on its physical properties and stability .
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroindolizine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-10-8-12(13(18)19)17-7-5-4-6-11(10)17/h8H,4-7,9H2,1-3H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRVFAGNDNKUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2CCCCN2C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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